BAY 598-Bio-X
Overview
Description
BAY-598 is a potent and selective inhibitor of the protein lysine methyltransferase known as SET and MYND domain-containing protein 2 (SMYD2). This compound has been developed as a chemical probe to study the biological functions of SMYD2, which is involved in the methylation of both histone and non-histone proteins. BAY-598 has shown significant potential in cancer research due to its ability to inhibit the methylation of lysine residues on proteins such as p53, which plays a crucial role in tumor suppression .
Scientific Research Applications
BAY-598 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: BAY-598 has been shown to inhibit the methylation activity of SMYD2, which is overexpressed in various cancers, including esophageal squamous cell carcinoma, bladder carcinoma, and gastric cancer.
Epigenetics: As a selective inhibitor of SMYD2, BAY-598 is used to study the epigenetic regulation of gene expression.
Drug Development: BAY-598 serves as a lead compound for the development of new drugs targeting SMYD2.
Biological Studies: BAY-598 is used in various biological studies to investigate the role of protein methylation in cellular processes such as cell cycle regulation, DNA repair, and apoptosis.
Mechanism of Action
BAY-598 exerts its effects by competitively inhibiting the methylation activity of SMYD2. It binds to the active site of SMYD2, preventing the enzyme from interacting with its substrates, such as histone H3 and p53. This inhibition leads to a decrease in the methylation of lysine residues on these proteins, which in turn affects their function. For example, the methylation of lysine 370 on p53 by SMYD2 reduces the DNA-binding activity of p53, thereby modulating its role in transcriptional regulation and tumor suppression .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
BAY 598-Bio-X plays a significant role in biochemical reactions. It targets a specific protein, SMYD2, involved in various cellular processes . This compound is known to interact with SMYD2, a lysine methyltransferase that dimethylates histone H3K36 and methylates histone H3K4 . SMYD2 also methylates Lys-370 of p53 .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It has been reported to enhance apoptotic responses in cancer cell lines and decrease p53K370me levels in HEK293 cells . This compound also reduces methylation in tumor cells in a mouse xenograft model . In non-small cell lung cancer cells, this compound potentiates the anti-cancer effects of doxorubicin by modulating the JAK/STAT signaling pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It can inhibit the methylation activity of SMYD2 by competitively binding to the SAM (S-adenosyl methionine) binding site of SMYD2 . This leads to decreased DNA-binding activity and subsequent transcriptional regulation activity of p53/TP53 .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to consistently inhibit the methylation of p53K370 in cells with an IC50 value < 1 µM . It has more than 100-fold selectivity over other histone methyltransferases and non-epigenetic targets .
Metabolic Pathways
This compound is involved in the metabolic pathway of protein methylation. It interacts with SMYD2, a lysine methyltransferase, to methylate histone H3K36, histone H3K4, and Lys-370 of p53 .
Subcellular Localization
Given its role as a lysine methyltransferase inhibitor, it is likely to be found in the nucleus where it can interact with histones and other proteins to exert its effects .
Preparation Methods
The synthesis of BAY-598 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the pyrazoline core: This involves the reaction of a substituted hydrazine with a diketone to form the pyrazoline ring.
Introduction of the cyano group: This is achieved through a nucleophilic substitution reaction.
Addition of the difluoromethoxyphenyl group: This step involves a coupling reaction with a suitable phenyl derivative.
Final modifications:
Industrial production methods for BAY-598 are not well-documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard chemical engineering techniques to produce larger quantities if needed.
Chemical Reactions Analysis
BAY-598 undergoes several types of chemical reactions, including:
Oxidation: BAY-598 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: BAY-598 can undergo nucleophilic substitution reactions, particularly at the cyano and difluoromethoxyphenyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
BAY-598 is unique among SMYD2 inhibitors due to its high selectivity and potency. It has been shown to be more than 100-fold selective for SMYD2 over other histone methyltransferases and non-epigenetic targets. Similar compounds include:
LLY-507: Another selective inhibitor of SMYD2, but with a different chemotype compared to BAY-598.
AZ505: A potent SMYD2 inhibitor with a distinct binding mode.
BAY-598’s unique chemotype and high selectivity make it a valuable tool for studying the specific functions of SMYD2 and for developing targeted therapies for diseases associated with aberrant methylation activity .
Properties
IUPAC Name |
N-[(4S)-2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2F2N6O3/c1-2-31(19(34)11-33)18-10-32(30-20(18)13-6-7-16(23)17(24)8-13)22(28-12-27)29-14-4-3-5-15(9-14)35-21(25)26/h3-9,18,21,33H,2,10-11H2,1H3,(H,28,29)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTJIRVZJJGFTK-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2F2N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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